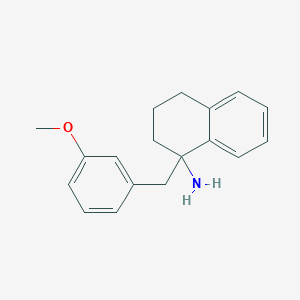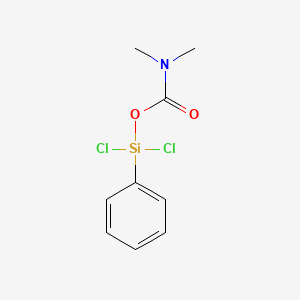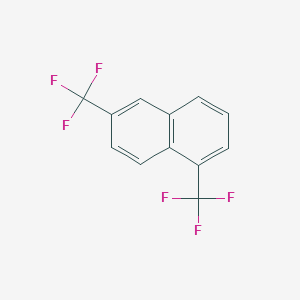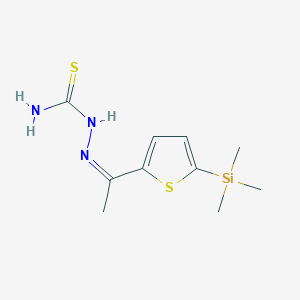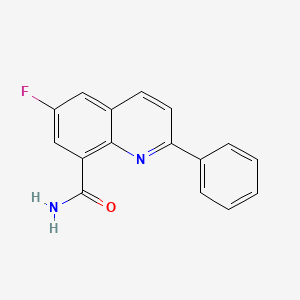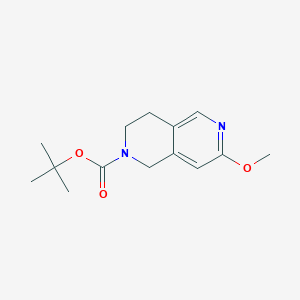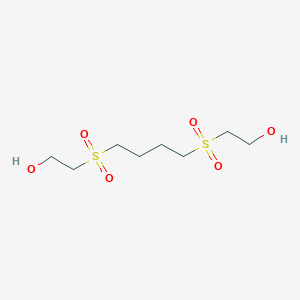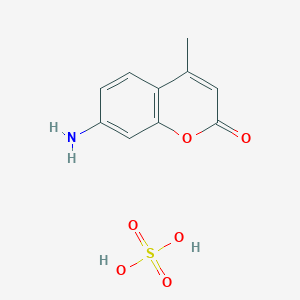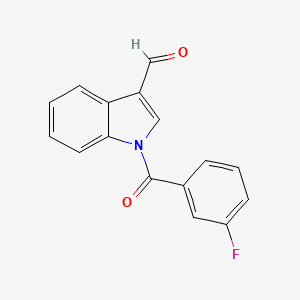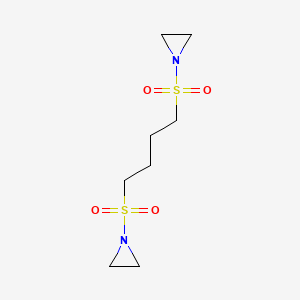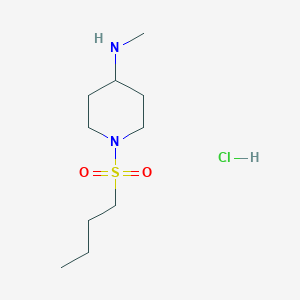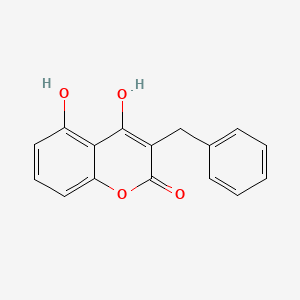
4,5-Dihydroxy-3-(phenylmethyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-2,5-dihydroxy-4H-chromen-4-one is a compound belonging to the class of chromones, which are oxygen-containing heterocycles. This compound is characterized by a benzyl group attached to the chromone core, which consists of a benzene ring fused to a pyrone ring. Chromones are known for their diverse biological activities and are found in various natural products and synthetic compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-2,5-dihydroxy-4H-chromen-4-one typically involves the condensation of appropriate benzaldehyde derivatives with 2,5-dihydroxyacetophenone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 3-benzyl-2,5-dihydroxy-4H-chromen-4-one can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact of the production process.
Types of Reactions:
Oxidation: 3-Benzyl-2,5-dihydroxy-4H-chromen-4-one can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The biological activity of 3-benzyl-2,5-dihydroxy-4H-chromen-4-one is attributed to its ability to interact with various molecular targets and pathways. For example, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation.
相似化合物的比较
Chromone: The parent compound of 3-benzyl-2,5-dihydroxy-4H-chromen-4-one, lacking the benzyl group.
Flavone: A structurally related compound with a similar chromone core but different substituents.
Coumarin: Another oxygen-containing heterocycle with a benzopyrone structure.
Uniqueness: 3-Benzyl-2,5-dihydroxy-4H-chromen-4-one is unique due to the presence of the benzyl group, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other chromones and related compounds, potentially leading to unique pharmacological properties and applications.
属性
CAS 编号 |
1795-39-7 |
|---|---|
分子式 |
C16H12O4 |
分子量 |
268.26 g/mol |
IUPAC 名称 |
3-benzyl-4,5-dihydroxychromen-2-one |
InChI |
InChI=1S/C16H12O4/c17-12-7-4-8-13-14(12)15(18)11(16(19)20-13)9-10-5-2-1-3-6-10/h1-8,17-18H,9H2 |
InChI 键 |
SLSNVVVTKCREAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=C(C3=C(C=CC=C3OC2=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


